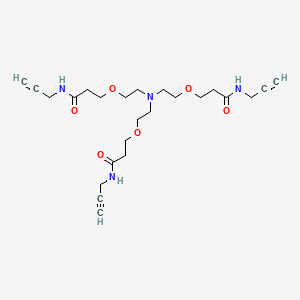

Tri(propargyl-NHCO-ethyloxyethyl)amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H36N4O6 |

|---|---|

Molecular Weight |

476.6 g/mol |

IUPAC Name |

3-[2-[bis[2-[3-oxo-3-(prop-2-ynylamino)propoxy]ethyl]amino]ethoxy]-N-prop-2-ynylpropanamide |

InChI |

InChI=1S/C24H36N4O6/c1-4-10-25-22(29)7-16-32-19-13-28(14-20-33-17-8-23(30)26-11-5-2)15-21-34-18-9-24(31)27-12-6-3/h1-3H,7-21H2,(H,25,29)(H,26,30)(H,27,31) |

InChI Key |

IREDTJVEYMNUME-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC(=O)CCOCCN(CCOCCC(=O)NCC#C)CCOCCC(=O)NCC#C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Tri(propargyl-NHCO-ethyloxyethyl)amine: A Versatile Crosslinker for Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri(propargyl-NHCO-ethyloxyethyl)amine is a trifunctional crosslinking agent featuring three terminal alkyne groups. Its unique tripodal structure, stemming from a central tertiary amine, provides a versatile platform for the construction of complex, three-dimensional molecular architectures. The propargyl groups are readily available for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling efficient and specific conjugation to azide-modified molecules. This guide provides a comprehensive overview of this compound, including its chemical properties, potential applications in drug delivery, tissue engineering, and bioconjugation, and detailed experimental protocols for its use.

Introduction

The advent of click chemistry has revolutionized the field of bioconjugation and materials science, offering a highly efficient and orthogonal method for covalently linking molecules. At the heart of this chemistry are reactive handles, such as alkynes and azides, that enable the formation of stable triazole linkages under mild, biocompatible conditions. This compound has emerged as a valuable tool in this context, providing a multi-arm scaffold for creating well-defined, crosslinked structures. Its three propargyl groups allow for the simultaneous attachment of multiple azide-containing molecules, making it an ideal candidate for applications requiring high-density functionalization or the formation of hydrogel networks. This document serves as a technical resource for researchers interested in leveraging the unique properties of this versatile crosslinker.

Chemical Properties and Data

This compound is characterized by a central amine core extended by three ethyloxyethyl arms, each terminating in a propargyl carbamate. This structure imparts both flexibility and reactivity to the molecule. Key chemical data are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₂₄H₃₆N₄O₆ | [1][2] |

| Molecular Weight | 476.57 g/mol | [1][2] |

| CAS Number | 2639395-46-1 | [1][2] |

| Appearance | Colorless liquid at room temperature | [3] |

| Purity | Typically >95% or >98% | [2][4] |

| Solubility | Soluble in water, DMSO, DCM, DMF | [2][5] |

| Storage Conditions | -20°C for long-term storage | [2][5] |

Key Applications and Experimental Protocols

The trifunctional nature of this compound makes it suitable for a range of applications where the formation of crosslinked networks or multivalent conjugates is desired.

Hydrogel Formation for 3D Cell Culture and Tissue Engineering

The ability to form biocompatible hydrogels is a key application for multi-arm crosslinkers. By reacting this compound with azide-functionalized polymers, such as azide-modified hyaluronic acid or polyethylene (B3416737) glycol (PEG), it is possible to create three-dimensional scaffolds that mimic the extracellular matrix.

This protocol describes the formation of a hydrogel using this compound and an azide-functionalized polymer.

-

Reagent Preparation:

-

Prepare a 10 mM solution of this compound in sterile, nuclease-free water.

-

Prepare a 5% (w/v) solution of a diazide-terminated polymer (e.g., Azide-PEG-Azide) in sterile phosphate-buffered saline (PBS).

-

Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water.

-

Prepare a 20 mM stock solution of copper(II) sulfate (B86663) in water.

-

Prepare a 100 mM stock solution of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water.

-

-

Hydrogel Formation:

-

In a microcentrifuge tube, combine 100 µL of the azide-polymer solution with 20 µL of the this compound solution.

-

Add 10 µL of the THPTA solution, followed by 10 µL of the copper(II) sulfate solution. Mix gently.

-

Initiate the crosslinking reaction by adding 10 µL of the sodium ascorbate solution.

-

Vortex briefly and allow the mixture to stand at room temperature. Gelation should occur within 30-60 minutes.

-

Functionalization of Nanoparticles for Drug Delivery

The surface of nanoparticles can be functionalized with this compound to create a platform for attaching multiple copies of a targeting ligand or therapeutic agent. This multivalent display can enhance binding affinity and drug payload.

This protocol outlines the steps for functionalizing azide-modified nanoparticles with this compound.

-

Reagent Preparation:

-

Disperse azide-functionalized nanoparticles (e.g., silica (B1680970) or polymer nanoparticles) in a suitable buffer (e.g., PBS) at a concentration of 1 mg/mL.

-

Prepare a 10 mM solution of this compound in the same buffer.

-

Prepare stock solutions of sodium ascorbate (100 mM), copper(II) sulfate (20 mM), and THPTA (100 mM) in water.

-

-

Functionalization Reaction:

-

To 1 mL of the nanoparticle suspension, add 50 µL of the this compound solution.

-

Add 20 µL of the THPTA solution and 20 µL of the copper(II) sulfate solution.

-

Initiate the reaction by adding 20 µL of the sodium ascorbate solution.

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking.

-

Purify the functionalized nanoparticles by centrifugation and washing three times with the buffer to remove unreacted reagents.

-

Development of Antibody-Drug Conjugates (ADCs)

While less common for direct use in ADCs due to its potential to induce aggregation, multi-arm linkers can be conceptualized in the design of more complex drug delivery systems where an antibody is linked to a carrier that is then functionalized with multiple drug molecules via a linker like this compound.

Visualization of Workflows and Pathways

Experimental Workflow for Hydrogel Formation

Caption: Workflow for hydrogel synthesis using this compound.

Signaling Pathway Analogy: Multivalent Targeting

The use of this compound to create multivalent targeting agents can be conceptually linked to the principle of avidity in biological signaling, where multiple low-affinity interactions lead to a high overall binding strength.

Caption: Enhanced avidity through multivalent display on a nanoparticle surface.

Conclusion

This compound is a potent trifunctional crosslinker with significant potential in various biomedical and research applications. Its ability to participate in highly efficient click chemistry reactions allows for the straightforward construction of complex, well-defined architectures. While the direct citation of this specific molecule in peer-reviewed literature is not yet widespread, its structural motifs are well-represented in the broader field of multi-arm linkers. The experimental protocols and conceptual frameworks provided in this guide, drawn from analogous systems, offer a solid foundation for researchers to explore the utility of this compound in their own work. As the demand for advanced biomaterials and sophisticated bioconjugates continues to grow, the importance of versatile building blocks like this compound is set to increase.

References

An In-depth Technical Guide to Tri(propargyl-NHCO-ethyloxyethyl)amine: A Trifunctional Crosslinker for Click Chemistry

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Tri(propargyl-NHCO-ethyloxyethyl)amine, a key reagent in the field of bioconjugation and chemical biology.

Core Chemical Identity

This compound is a synthetic organic compound designed as a trifunctional crosslinking agent. Its structure is based on a central tertiary amine core, from which three identical arms extend. Each arm terminates in a propargyl group, which contains a reactive alkyne moiety. This trivalent structure allows for the simultaneous or sequential conjugation of up to three azide-containing molecules.

The systematic name for this compound is tris(2-(propargylcarbamoyloxy)ethyl)amine. It is a derivative of tris(2-aminoethyl)amine (B1216632) (TREN), where each primary amine has been modified to incorporate a propargyl carbamate (B1207046) functional group.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier catalogs.[1]

| Property | Value |

| Molecular Formula | C₂₄H₃₆N₄O₆ |

| Molecular Weight | 476.6 g/mol |

| CAS Number | 2639395-46-1 |

| Appearance | Colorless liquid |

| Purity | >96% or >98% (supplier dependent) |

| Solubility | Water, DMSO, DCM, DMF |

| SMILES | O=C(NCC#C)CCOCCN(CCOCCC(NCC#C)=O)CCOCCC(NCC#C)=O |

Table 1: Physicochemical properties of this compound.

Synthesis and Mechanism of Action

Proposed Synthesis Pathway

The synthesis likely involves the reaction of a tris(2-aminoethyl)amine (TREN) core with a suitable propargylating agent. A highly probable reagent for this transformation is propargyl chloroformate . The reaction would proceed via nucleophilic acyl substitution, where the primary amine groups of TREN attack the electrophilic carbonyl carbon of propargyl chloroformate, leading to the formation of a stable carbamate linkage.

Caption: Proposed synthetic pathway for this compound.

Experimental Considerations:

-

Stoichiometry: A molar excess of propargyl chloroformate would likely be used to ensure complete reaction of all three primary amine groups of TREN.

-

Solvent: An aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) would be suitable for this reaction to prevent hydrolysis of the chloroformate.

-

Base: A non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), would be required to neutralize the hydrochloric acid byproduct generated during the reaction.

-

Purification: Purification would likely be achieved through column chromatography to remove any unreacted starting materials and byproducts.

Mechanism of Action in Click Chemistry

The utility of this compound lies in its three terminal alkyne groups, which are reactive partners in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This reaction forms a stable triazole ring, covalently linking the propargyl-containing molecule to an azide-modified molecule.

The key advantages of the CuAAC reaction include:

-

High Yields: The reaction is typically very efficient, leading to high yields of the desired product.

-

Biocompatibility: The reaction can be performed in aqueous buffers, making it suitable for the modification of biological molecules.

-

High Specificity: The azide (B81097) and alkyne groups are mutually inert to most other functional groups found in biological systems, ensuring specific ligation.

Experimental Protocols and Applications

Due to the lack of specific research articles citing the use of this compound (CAS 2639395-46-1), this section provides a general experimental protocol for a typical copper-catalyzed click chemistry reaction involving a trifunctional alkyne crosslinker. This protocol is intended to be illustrative and will require optimization for specific applications.

General Protocol for Copper-Catalyzed Click Chemistry (CuAAC)

This protocol describes the conjugation of an azide-modified biomolecule to this compound.

Materials:

-

Azide-modified biomolecule (e.g., protein, oligo, or small molecule)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

-

Reaction buffer (e.g., PBS, pH 7.4)

-

DMSO (for dissolving reagents)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the azide-modified biomolecule in the reaction buffer.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of CuSO₄ in water.

-

Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

-

Prepare a stock solution of the copper ligand (THPTA or TBTA) in water or DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified biomolecule and this compound in the desired molar ratio in the reaction buffer.

-

Add the copper ligand to the reaction mixture.

-

Add the CuSO₄ solution to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction time may need to be optimized.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate method based on the properties of the biomolecule (e.g., dialysis, size-exclusion chromatography, or HPLC).

-

Caption: A generalized experimental workflow for a CuAAC reaction.

Potential Applications in Drug Development and Research

The trifunctional nature of this compound makes it a versatile tool for various applications, including:

-

Antibody-Drug Conjugates (ADCs): The crosslinker could be used to attach multiple drug molecules to an antibody, potentially increasing the drug-to-antibody ratio (DAR).

-

PROTACs and Molecular Glues: In the development of targeted protein degraders, this molecule could be used to link a target-binding ligand and an E3 ligase-binding ligand.

-

Hydrogel Formation: The three reactive sites can contribute to the formation of crosslinked polymer networks for applications in drug delivery and tissue engineering.

-

Multivalent Ligand Synthesis: The scaffold allows for the presentation of multiple copies of a ligand to enhance binding affinity to a biological target (the avidity effect).

Conclusion

This compound is a valuable chemical tool for researchers in chemistry, biology, and medicine. Its trifunctional propargyl structure enables the efficient construction of complex molecular architectures through copper-catalyzed click chemistry. While specific, published applications of this particular molecule are not yet widespread, its chemical properties suggest significant potential in the development of novel therapeutics, diagnostic agents, and advanced biomaterials. Further research into the applications of this and similar multivalent crosslinkers is anticipated to yield significant advancements in these fields.

References

Synthesis Pathway for Tri(propargyl-NHCO-ethyloxyethyl)amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed methodology for the synthesis of Tri(propargyl-NHCO-ethyloxyethyl)amine, a trivalent crosslinker molecule increasingly utilized in the fields of bioconjugation, materials science, and drug development. The presence of three terminal alkyne groups makes it a valuable building block for creating complex molecular architectures via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3][4] This document outlines a plausible and robust three-step synthetic pathway, starting from the readily available precursor, triethanolamine (B1662121).

I. Overview of the Synthetic Pathway

The synthesis of this compound is proposed to proceed through a three-step reaction sequence as illustrated below. This pathway is designed for efficiency and scalability, employing well-established organic chemistry transformations.

Caption: Proposed three-step synthesis pathway for this compound.

II. Experimental Protocols

Step 1: Synthesis of Tris(2-(ethoxycarbonylmethoxy)ethyl)amine (Tri-ester Intermediate)

This step involves the formation of ether linkages via a Williamson ether synthesis, where the hydroxyl groups of triethanolamine are deprotonated and subsequently react with ethyl bromoacetate.[5][6]

Experimental Workflow:

Caption: Workflow for the Williamson ether synthesis of the tri-ester intermediate.

Detailed Methodology:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a 60% dispersion of sodium hydride (NaH) in mineral oil (3.3 eq.) suspended in anhydrous tetrahydrofuran (B95107) (THF).

-

The suspension is cooled to 0°C in an ice bath.

-

A solution of triethanolamine (1.0 eq.) in anhydrous THF is added dropwise to the NaH suspension over a period of 30 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases.

-

The mixture is then cooled back to 0°C, and a solution of ethyl bromoacetate (3.5 eq.) in anhydrous THF is added dropwise.

-

Upon complete addition, the reaction mixture is heated to reflux and maintained for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, the reaction is carefully quenched by the slow addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield Tris(2-(ethoxycarbonylmethoxy)ethyl)amine as an oil.

| Parameter | Value |

| Reagents | |

| Triethanolamine | 1.0 eq. |

| Sodium Hydride (60%) | 3.3 eq. |

| Ethyl Bromoacetate | 3.5 eq. |

| Solvent | Anhydrous THF |

| Reaction Time | 12-18 hours |

| Reaction Temperature | Reflux |

Step 2: Synthesis of Tris(2-(carboxymethoxy)ethyl)amine (Tri-acid Intermediate)

The tri-ester intermediate is hydrolyzed under basic conditions to yield the corresponding tri-carboxylic acid. This saponification reaction is typically irreversible and proceeds with high yield.

Detailed Methodology:

-

Tris(2-(ethoxycarbonylmethoxy)ethyl)amine (1.0 eq.) is dissolved in a mixture of THF and water (2:1 v/v).

-

Lithium hydroxide (B78521) monohydrate (LiOH·H₂O) (4.0 eq.) is added to the solution.

-

The reaction mixture is stirred at room temperature for 6-12 hours, with the progress monitored by TLC until the starting material is fully consumed.

-

The THF is removed under reduced pressure.

-

The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2 with 1M hydrochloric acid (HCl), resulting in the precipitation of the product.

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield Tris(2-(carboxymethoxy)ethyl)amine as a white solid.

| Parameter | Value |

| Reagents | |

| Tris(2-(ethoxycarbonylmethoxy)ethyl)amine | 1.0 eq. |

| Lithium Hydroxide Monohydrate | 4.0 eq. |

| 1M Hydrochloric Acid | To pH ~2 |

| Solvent | THF/Water (2:1) |

| Reaction Time | 6-12 hours |

| Reaction Temperature | Room Temperature |

Step 3: Synthesis of this compound (Final Product)

The final step is the formation of three amide bonds by coupling the tri-acid intermediate with propargylamine. The use of a modern coupling agent such as HATU is recommended for high efficiency and to minimize side reactions.[7]

Experimental Workflow:

Caption: Workflow for the amide coupling to yield the final product.

Detailed Methodology:

-

Tris(2-(carboxymethoxy)ethyl)amine (1.0 eq.) is dissolved in anhydrous dimethylformamide (DMF).

-

To this solution, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.3 eq.) and N,N-diisopropylethylamine (DIEA) (6.6 eq.) are added.

-

The mixture is stirred at 0°C for 15-30 minutes to activate the carboxylic acid groups.

-

Propargylamine (3.3 eq.) is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is poured into cold water, and the resulting precipitate is collected by filtration.

-

The crude product is washed with water and diethyl ether to remove unreacted starting materials and byproducts.

-

Further purification can be achieved by recrystallization or column chromatography on silica gel to afford the final product, this compound.

| Parameter | Value |

| Reagents | |

| Tris(2-(carboxymethoxy)ethyl)amine | 1.0 eq. |

| Propargylamine | 3.3 eq. |

| HATU | 3.3 eq. |

| DIEA | 6.6 eq. |

| Solvent | Anhydrous DMF |

| Reaction Time | 12-24 hours |

| Reaction Temperature | 0°C to Room Temperature |

III. Conclusion

The synthetic pathway detailed in this guide offers a reliable and scalable method for the preparation of this compound. The procedures are based on well-understood and widely practiced organic reactions. This trivalent alkyne-functionalized molecule is a versatile tool for researchers in various scientific disciplines, enabling the construction of complex, well-defined molecular architectures for a range of applications, from targeted drug delivery systems to advanced functional materials.

References

- 1. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. Click Chemistry [organic-chemistry.org]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

An In-depth Technical Guide to the Physical and Chemical Properties of Tri-alkyne Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of tri-alkyne linkers. These versatile molecules are integral to advancements in bioconjugation, materials science, and drug development, primarily due to their ability to form multiple connections through highly efficient click chemistry reactions. This guide details their synthesis, physicochemical characteristics, and key applications, supported by experimental protocols and visualizations to facilitate understanding and implementation in a research setting.

Core Physicochemical Properties of Tri-alkyne Linkers

Tri-alkyne linkers are characterized by a central scaffold functionalized with three terminal alkyne groups. The nature of the scaffold dictates the overall geometry, solubility, and steric accessibility of the alkyne moieties. A common and well-characterized example is 1,3,5-triethynylbenzene (B1295396), which serves as a representative model for this class of compounds.

Quantitative Data Summary

The following table summarizes key physicochemical properties of 1,3,5-triethynylbenzene, a foundational tri-alkyne linker.

| Property | Value | Notes |

| Molecular Formula | C₁₂H₆[1] | |

| Molecular Weight | 150.18 g/mol [1][2] | |

| CAS Number | 7567-63-7[1][2] | |

| Melting Point | 86-91 °C (with decomposition)[2] | The decomposition during melting indicates thermal reactivity at this temperature. |

| Appearance | White to cream to yellow to brown or brown/black solid[3] | Color can vary depending on purity. |

| Solubility | Soluble in methanol (B129727). Insoluble in water.[4] | The aromatic core confers hydrophobicity. |

| Thermal Stability (TGA/DSC) | Data for the monomer is not readily available in the searched literature. However, polymers derived from 1,3,5-triethynylbenzene exhibit high thermal stability, with decomposition temperatures (5% weight loss) often exceeding 500 °C.[5][6][7] | The high degree of cross-linking in the polymerized form contributes to exceptional thermal resistance. |

| Bond Lengths & Angles | Crystal structure data is available (CCDC Number: 740315), providing precise bond lengths and angles.[1] The molecule possesses a planar benzene (B151609) core with linear ethynyl (B1212043) groups. | The sp-hybridized carbons of the alkyne groups result in a linear geometry (180° bond angle). |

Synthesis and Characterization

The synthesis of tri-alkyne linkers often involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to attach terminal alkynes to a central aromatic or aliphatic core.

Experimental Protocol: Synthesis of 1,3,5-Triethynylbenzene

This protocol describes the synthesis of 1,3,5-triethynylbenzene by desilylation of a protected precursor, 1,3,5-tris((trimethylsilyl)ethynyl)benzene (B8232817).

Materials:

-

1,3,5-tris((trimethylsilyl)ethynyl)benzene

-

Cesium carbonate (Cs₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Argon gas

-

Flame-dried flask and standard glassware

Procedure:

-

To a flame-dried flask under an argon atmosphere, add 1,3,5-tris((trimethylsilyl)ethynyl)benzene (1 equivalent) and cesium carbonate (2 equivalents).

-

Add methanol to the flask.

-

Stir the reaction mixture at room temperature for 16 hours. The solution will typically change from opaque to translucent upon completion.

-

Remove the methanol by rotary evaporation under reduced pressure.

-

Partition the resulting solid between water and dichloromethane.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers and wash sequentially with aqueous ammonium (B1175870) chloride, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Characterization: The structure and purity of the synthesized 1,3,5-triethynylbenzene can be confirmed by:

-

¹H NMR (400 MHz, CDCl₃): δ 7.57 (s, 3H), 3.12 (s, 3H)

-

¹³C NMR (100 MHz, CDCl₃): δ 135.6, 122.8, 81.6, 78.7

-

Mass Spectrometry (CI+): m/z 151 [M]⁺

Reactivity and Applications

The primary utility of tri-alkyne linkers stems from the high reactivity of their terminal alkyne groups in "click" chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, specific, and biocompatible, making it ideal for a wide range of applications.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the bioconjugation of an azide-containing molecule to a tri-alkyne linker.

Materials:

-

Tri-alkyne linker

-

Azide-functionalized molecule (e.g., protein, oligonucleotide, fluorescent dye)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

-

Prepare stock solutions of all reagents in an appropriate solvent (e.g., water, DMSO).

-

In a reaction tube, combine the tri-alkyne linker and the azide-functionalized molecule in the desired molar ratio in buffer.

-

In a separate tube, pre-mix the CuSO₄ and THPTA ligand.

-

Add the copper/ligand solution to the reaction mixture.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate.

-

Incubate the reaction at room temperature, protected from light. Reaction times can vary from minutes to a few hours.

-

Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove excess reagents and byproducts.

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate common applications and logical flows involving tri-alkyne linkers.

Synthesis and Bioconjugation Workflow

References

- 1. Benzene, 1,3,5-triethynyl- | C12H6 | CID 139048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3,5-三炔基苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1,3,5-Triethynylbenzene, 98% | CymitQuimica [cymitquimica.com]

- 4. 1,3,5-Triethynylbenzene, 98% | Fisher Scientific [fishersci.ca]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. jlinlab.ecust.edu.cn [jlinlab.ecust.edu.cn]

An In-depth Technical Guide to the ¹H NMR Spectrum of Tri(propargyl-NHCO-ethyloxyethyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of Tri(propargyl-NHCO-ethyloxyethyl)amine, a trifunctional crosslinking agent. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring the spectrum, and visual diagrams to aid in the structural elucidation and understanding of the molecule's spectroscopic properties.

Molecular Structure and Predicted ¹H NMR Data

This compound is a symmetrical molecule featuring a central tertiary amine linked to three identical arms. Each arm consists of an ethyloxyethyl chain terminated by a propargyl carbamate (B1207046) group. The propargyl group is crucial for click chemistry applications, making this compound a valuable tool in bioconjugation and material science.

A definitive, publicly available ¹H NMR spectrum for this compound is not readily found in the scientific literature. However, based on the known chemical shifts of its constituent fragments—triethanolamine, ethyl carbamate, and propargyl groups—a predicted ¹H NMR spectrum can be constructed.[1][2][3][4] The expected chemical shifts are influenced by the electronegativity of adjacent atoms (O, N) and the anisotropic effects of the alkyne and carbonyl groups.[5][6]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| a (N-CH ₂) | ~ 2.8 | t | 6H | ~ 5.5 |

| b (O-CH ₂) | ~ 3.6 | t | 6H | ~ 5.5 |

| c (O-CH ₂) | ~ 3.5 | t | 6H | ~ 5.2 |

| d (NH-CH ₂) | ~ 4.2 | q | 6H | ~ 5.2 |

| e (C≡C-H ) | ~ 2.4 | t | 3H | ~ 2.5 |

| f (CH ₂-C≡CH) | ~ 4.1 | d | 6H | ~ 2.5 |

| g (NH ) | ~ 5.1 | t | 3H | ~ 5.2 |

Note: Chemical shifts are predicted for a spectrum recorded in CDCl₃ and are relative to TMS (δ = 0.00 ppm). The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and temperature.

Below is a Graphviz diagram illustrating the molecular structure with protons labeled for assignment.

Caption: Molecular structure of this compound with proton assignments.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.

2.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for many organic molecules.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS provides the reference peak at 0.00 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically around 4-5 cm).

2.2. Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the ¹H frequency, and the magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Number of Scans: A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds is typical.

-

Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shifts.

-

Temperature: The experiment is usually run at room temperature (e.g., 298 K).

-

2.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a positive, absorptive lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.

-

Peak Picking: Identify the chemical shift of each peak.

The following diagram illustrates the general workflow for NMR data acquisition and analysis.

Caption: A simplified workflow for ¹H NMR spectroscopy experiments.

Interpretation of the Predicted Spectrum

The predicted ¹H NMR spectrum of this compound can be interpreted as follows:

-

Aliphatic Protons (a, b, c, d): The protons of the ethyloxyethyl chains are expected to appear as triplets and a quartet due to coupling with their neighbors. The protons closest to the central nitrogen atom (a) will be at a lower chemical shift compared to those adjacent to the more electronegative oxygen atoms (b, c, d).

-

Propargyl Group Protons (e, f): The terminal alkyne proton (e) is expected to be a triplet around 2.4 ppm due to coupling with the two adjacent methylene (B1212753) protons. The methylene protons of the propargyl group (f), being adjacent to the alkyne and the carbamate nitrogen, will be shifted downfield to around 4.1 ppm and will appear as a doublet due to coupling with the terminal alkyne proton.

-

Carbamate Proton (g): The NH proton of the carbamate linkage is expected to appear as a triplet around 5.1 ppm, coupling with the adjacent methylene protons (d). This peak may be broad and its chemical shift can be concentration and solvent dependent. It will also exchange with D₂O.

This comprehensive guide provides the necessary information for researchers to understand, predict, and acquire the ¹H NMR spectrum of this compound, facilitating its use in various scientific applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Triethanolamine | C6H15NO3 | CID 7618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Propargyl alcohol(107-19-7) 1H NMR spectrum [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

The Propargyl Group in Click Chemistry: A Deep Dive into the Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition

For Researchers, Scientists, and Drug Development Professionals

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized molecular synthesis across various scientific disciplines, from drug discovery to materials science. At the heart of this powerful ligation reaction lies the propargyl group, a terminal alkyne whose unique reactivity, when harnessed by a copper catalyst, enables the efficient and specific formation of stable 1,2,3-triazole linkages. This technical guide provides an in-depth exploration of the core mechanism governing the reactivity of the propargyl group in CuAAC, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

The Catalytic Cycle: A Step-by-Step Mechanistic Overview

The CuAAC reaction is not a true 1,3-dipolar cycloaddition but rather a stepwise process mediated by a copper(I) catalyst.[1] The generally accepted mechanism involves several key steps, each contributing to the remarkable rate acceleration (107 to 108-fold compared to the uncatalyzed thermal reaction) and high regioselectivity for the 1,4-disubstituted triazole product.[2][3] While initial proposals suggested a mononuclear copper catalyst, substantial evidence now points to the involvement of dinuclear copper species as the kinetically favored pathway.

The catalytic cycle can be summarized as follows:

-

Formation of the Copper(I) Catalyst: The active Cu(I) catalyst can be generated in situ from the reduction of a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), by a reducing agent like sodium ascorbate.[1][2] This method is often preferred as it mitigates the instability of Cu(I) salts, which can disproportionate or be oxidized by ambient oxygen.[4]

-

π-Complex Formation and Deprotonation: The Cu(I) ion initially coordinates to the π-system of the terminal alkyne of the propargyl group, forming a π-complex. This coordination increases the acidity of the terminal proton.[1]

-

Copper Acetylide Formation: In the presence of a base (or through the inherent basicity of the reaction medium), the terminal alkyne is deprotonated to form a copper(I) acetylide intermediate.[1] This is a crucial step, and the formation of this intermediate has been demonstrated experimentally.[5]

-

Coordination of the Azide (B81097): The organic azide then coordinates to the copper center of the acetylide intermediate.

-

Cycloaddition: The coordinated azide undergoes a cycloaddition with the acetylide. This is the key bond-forming step, leading to a six-membered copper-containing metallacycle.

-

Ring Contraction and Protonolysis: The metallacycle rearranges and undergoes ring contraction to form a copper triazolide intermediate. Subsequent protonolysis, often by the terminal alkyne starting material, releases the 1,4-disubstituted triazole product and regenerates the copper acetylide catalyst, thus completing the catalytic cycle.

dot

References

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Core Technical Guide for Researchers and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become an indispensable tool in modern chemistry, particularly in the realms of drug discovery, bioconjugation, and materials science.[1] This reaction, a cornerstone of "click chemistry," is celebrated for its high efficiency, remarkable regioselectivity, and broad functional group tolerance, enabling the rapid and reliable formation of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which often necessitates harsh conditions and results in a mixture of regioisomers, the CuAAC reaction proceeds readily at room temperature to exclusively yield the 1,4-disubstituted product.[1][2][4] This guide provides an in-depth exploration of the core principles of the CuAAC reaction, including its mechanism, kinetics, and detailed experimental protocols.

The Reaction Mechanism: A Dinuclear Copper Pathway

While initial hypotheses considered a mononuclear copper catalyst, a significant body of experimental and computational evidence now supports a more intricate dinuclear copper-mediated pathway as the kinetically favored route.[1][4][5] This dinuclear mechanism accounts for the dramatic rate acceleration (107 to 108 times faster than the uncatalyzed reaction) and the high fidelity of the CuAAC reaction.[1][2][6]

The catalytic cycle can be broken down into the following key steps:

-

Formation of the Copper(I) Acetylide: The reaction initiates with the coordination of a copper(I) ion to the terminal alkyne, followed by deprotonation to form a highly reactive copper(I) acetylide intermediate.[][8] In the dinuclear pathway, this involves two copper centers.

-

Coordination of the Azide (B81097): The organic azide then coordinates to one of the copper centers of the dinuclear copper acetylide complex.[8]

-

Cycloaddition: The coordinated azide undergoes a concerted or stepwise cycloaddition with the activated alkyne, leading to the formation of a six-membered metallacycle intermediate.[1][]

-

Ring Contraction and Formation of the Copper Triazolide: This metallacycle rapidly rearranges and contracts to form a more stable dinuclear copper triazolide intermediate.[1]

-

Protonolysis and Catalyst Regeneration: The final step involves the protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing it to re-enter the catalytic cycle.[1]

Optimizing Reaction Conditions: Key Parameters and Quantitative Data

The success and efficiency of the CuAAC reaction are influenced by several factors, including the choice of copper source, the presence and type of ligand, the solvent system, and the reducing agent used to maintain the active Cu(I) oxidation state.

Copper Source: The active catalyst is Cu(I), which can be introduced directly using Cu(I) salts like CuI or CuBr.[9] However, it is more common and often more effective to generate Cu(I) in situ from a more stable and soluble Cu(II) precursor, such as CuSO₄·5H₂O, using a reducing agent.[9][10]

Reducing Agent: Sodium ascorbate (B8700270) is the most widely used reducing agent for the in situ generation of Cu(I) from Cu(II) salts.[2][11] It is effective and generally well-tolerated by a wide range of functional groups.

Ligands: Ligands play a crucial role in stabilizing the Cu(I) oxidation state, preventing disproportionation, and accelerating the reaction rate.[12][13] Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives are among the most effective and commonly employed ligands.[1][9]

Solvents: The CuAAC reaction is remarkably versatile in its solvent compatibility, proceeding well in a variety of organic solvents, aqueous media, and mixtures thereof.[8] Water, often in combination with a co-solvent like t-butanol or DMSO, has been shown to accelerate the reaction rate.[2]

| Parameter | Typical Conditions | Notes |

| Alkyne Concentration | 10 µM - 5 mM | Higher concentrations generally lead to faster reactions.[11][14] |

| Azide Concentration | 10 µM - 5 mM | Typically used in slight excess or equimolar amounts to the alkyne.[11] |

| Copper(II) Source | CuSO₄·5H₂O (0.05 - 2 mol%) | A common and inexpensive precursor.[1][15] |

| Reducing Agent | Sodium Ascorbate (0.1 - 5 eq.) | Used in excess to maintain the Cu(I) state.[1][3] |

| Ligand | TBTA or water-soluble analogs (1-5 eq. to Cu) | Significantly accelerates the reaction and protects the catalyst.[1][14] |

| Solvent | H₂O/t-BuOH (1:1), DMF, DMSO | The choice of solvent can influence reaction rates.[1][8] |

| Temperature | Room Temperature | One of the key advantages of the CuAAC reaction.[2] |

| Reaction Time | 1 - 24 hours | Varies depending on substrate and conditions, but often complete within a few hours.[1][11] |

| Yield | >85-90% | The reaction is known for its high efficiency and yields.[8] |

Experimental Protocols

Below are generalized experimental protocols for performing the CuAAC reaction in solution and on a solid support.

General Protocol for Solution-Phase CuAAC

This protocol is a general guideline and may require optimization for specific substrates.

-

Reaction Setup: In a suitable reaction vessel, dissolve the terminal alkyne (1 equivalent) and the organic azide (1.1 equivalents) in a chosen solvent or solvent mixture (e.g., 1:1 v/v water/t-butanol).

-

Addition of Reducing Agent: To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1 to 1 equivalent).

-

Addition of Copper and Ligand: In a separate vial, premix the copper(II) sulfate (B86663) pentahydrate (0.01 to 0.05 equivalents) with the ligand (e.g., TBTA, 1 equivalent relative to copper) in the reaction solvent. Add this catalyst solution to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.[2]

General Protocol for On-Resin CuAAC

This protocol is suitable for the modification of peptides or other molecules synthesized on a solid support.[3]

-

Resin Preparation: Swell the azide-functionalized resin in a suitable solvent such as N,N-dimethylformamide (DMF) for at least 30 minutes. Wash the resin thoroughly with DMF.

-

Reaction Cocktail Preparation: In a separate vial, dissolve the terminal alkyne (5-10 equivalents) in a minimal amount of DMF or a compatible solvent.

-

Catalyst Addition: To the reaction vessel containing the resin, add the copper(I) source (e.g., CuI, 1-2 equivalents) and a base if required (e.g., DIPEA, 5-10 equivalents). Alternatively, a pre-formed Cu(I)-ligand complex can be used, or a Cu(II) source with a reducing agent.

-

Initiation of Reaction: Add the solution of the terminal alkyne to the resin slurry and agitate the mixture at room temperature.

-

Reaction Monitoring: The progress of the on-resin reaction can be monitored by taking a small sample of the resin, cleaving the product, and analyzing it by LC-MS.

-

Washing: Once the reaction is complete, thoroughly wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and methanol (B129727) to remove excess reagents and byproducts.

-

Cleavage and Purification: The modified product is then cleaved from the resin using standard procedures (e.g., with a trifluoroacetic acid cocktail) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Applications in Drug Development and Bioconjugation

The CuAAC reaction has had a profound impact on drug discovery and development.[16][17] Its reliability and bioorthogonality have made it a favored method for:

-

Lead Discovery and Optimization: The modular nature of the CuAAC reaction allows for the rapid synthesis of large compound libraries for high-throughput screening.[8][16]

-

Synthesis of Complex Molecules: It facilitates the construction of complex molecular architectures, including peptide-drug conjugates (PDCs) and other targeted therapeutics.[3]

-

Bioconjugation: The reaction's compatibility with aqueous environments and biological functional groups enables the site-specific labeling of proteins, nucleic acids, and other biomolecules with probes, tags, or therapeutic agents.[11][18]

References

- 1. benchchem.com [benchchem.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 10. jenabioscience.com [jenabioscience.com]

- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of Propargyl-Containing Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The propargyl group, a three-carbon functional group containing a terminal alkyne, is a versatile moiety incorporated into a wide range of molecules, including pharmaceuticals, agrochemicals, and materials. Its unique reactivity, while advantageous for synthesis and biological activity, also presents challenges regarding the stability and storage of these compounds. This technical guide provides a comprehensive overview of the factors influencing the stability of propargyl-containing compounds, recommended storage conditions, and methodologies for their assessment.

Core Concepts in the Stability of Propargyl-Containing Compounds

The stability of a propargyl-containing compound is influenced by several factors, including its molecular structure and the external environment. The terminal alkyne is susceptible to various degradation pathways, which can be accelerated by heat, light, pH extremes, and the presence of oxidizing agents or certain excipients.

General Storage and Handling Recommendations

To ensure the longevity and integrity of propargyl-containing compounds, the following general storage conditions are recommended:

-

Temperature: Store in a cool, well-ventilated area, away from heat sources. For many compounds, refrigeration (2-8°C) is advisable.

-

Light: Protect from light by storing in amber vials or other light-opaque containers.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation, especially for sensitive compounds.

-

Containers: Use tightly sealed containers to prevent exposure to moisture and air.

-

Segregation: Keep separate from strong oxidizing agents, acids, and bases to prevent hazardous reactions.

Factors Affecting Stability and Degradation Pathways

Understanding the key factors that influence the stability of the propargyl group is crucial for predicting and preventing degradation.

Thermal Stability

Elevated temperatures can promote various degradation reactions, including polymerization and decomposition. For instance, propargyl alcohol has moderate thermal stability and decomposes at high temperatures. The thermal decomposition of propargyl alcohol between 953 K and 1262 K has been shown to yield products such as acetylene, propyne, and benzene, with the primary step being C-O bond dissociation[1][2]. Studies on propargylic monomers have also shown the formation of secondary phenolic products upon heat treatment, which can impact the thermal properties of the resulting polymers[3].

pH-Dependent Stability

The stability of propargyl-containing compounds can be significantly affected by pH. Acidic conditions can catalyze the hydrolysis of the alkyne group. For example, propargyl alcohol in strong hydrochloric acid has been observed to degrade into several products, including 1-hydroxypropan-2-one and 2-chloroprop-2-en-1-ol, through electrophilic acid-catalyzed addition of HCl and water to the alkyne[4]. In the context of pharmaceuticals, the pH of a formulation is a critical parameter to control, as it can influence the ionization state of the drug and catalyze degradation reactions like hydrolysis[5].

Photostability

Oxidative Stability

The triple bond of the propargyl group can be susceptible to oxidation. Interaction with atmospheric oxygen or other oxidizing agents can lead to the formation of various degradation products. Storing under an inert atmosphere is a common strategy to mitigate oxidative degradation. Forced degradation studies often employ oxidizing agents like hydrogen peroxide to assess the oxidative stability of a drug substance[6][7].

Compatibility with Excipients

In pharmaceutical formulations, interactions between the active pharmaceutical ingredient (API) and excipients can significantly impact stability. Reactive impurities in excipients, such as peroxides or aldehydes, can lead to the degradation of the propargyl group. Therefore, thorough drug-excipient compatibility studies are essential during pre-formulation development.

Quantitative Stability Data

The following tables summarize available quantitative and qualitative data on the stability of select propargyl-containing compounds. Due to the vast diversity of such compounds, this data should be considered as illustrative examples.

Table 1: Thermal Degradation Data for Propargyl Alcohol

| Temperature (K) | Overall Rate Constant (s⁻¹) | Reference |

| 953 - 1262 | k = 10^(10.17 ± 0.36) * exp(-(39.70 ± 1.83)/RT) | [1][2] |

Table 2: Forced Degradation of Propargylamine-Containing Drugs

| Compound | Stress Condition | Observation | Reference |

| Selegiline | pH 7, 105°C | Major degradation product is methamphetamine; follows first-order kinetics. | [8] |

| Acidic (0.5N HCl, 50°C, 24h) | Stable, no degradation observed. | [9] | |

| Basic (0.5N NaOH, 50°C, 24h) | Stable, no degradation observed. | [9] | |

| Rasagiline (B1678815) | Acidic (reflux in 2N HCl at 60°C for 30 mins) | Significant degradation observed. | [7][10] |

| Basic (reflux in 2N NaOH at 60°C for 30 mins) | Significant degradation observed. | [7] | |

| Oxidative (20% H₂O₂, 60°C for 30 mins) | Significant degradation observed. | [7] | |

| Thermal (105°C for 6 hr) | Significant degradation observed. | [7][10] | |

| Photolytic | Degradation observed. | [6] |

Experimental Protocols for Stability Assessment

A systematic approach is required to evaluate the stability of propargyl-containing compounds. The following outlines a general workflow and key experimental methodologies.

General Workflow for Stability Testing

A comprehensive stability testing program typically involves long-term, accelerated, and forced degradation studies.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method.

Materials:

-

Propargyl-containing compound of interest

-

Hydrochloric acid (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (B78521) (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

High-purity water

-

Appropriate solvents for sample preparation

-

Calibrated pH meter

-

Temperature-controlled oven or water bath

-

Photostability chamber

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add hydrochloric acid to achieve the desired concentration. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add sodium hydroxide. Incubate under the same conditions as acid hydrolysis and neutralize before analysis.

-

Oxidative Degradation: Treat a solution of the compound with hydrogen peroxide at room temperature or slightly elevated temperature for a set time.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven at a temperature higher than that used for accelerated stability testing (e.g., 80°C) for a specified duration. For solutions, incubate at an elevated temperature.

-

Photodegradation: Expose the solid or dissolved compound to a light source according to ICH Q1B guidelines. A control sample should be protected from light.

Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating method, typically RP-HPLC with UV or MS detection.

Analytical Method: Stability-Indicating RP-HPLC

Objective: To separate and quantify the parent compound from its degradation products.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV/Vis or Diode Array Detector (DAD). A mass spectrometer (MS) can be coupled for peak identification.

-

Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Typical Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

Method Development and Validation:

-

Specificity: The method must be able to resolve the parent peak from all degradation product peaks. This is confirmed by analyzing stressed samples and checking for peak purity.

-

Linearity: Establish a linear relationship between the concentration of the compound and the detector response over a defined range.

-

Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Assess the reliability of the method with respect to deliberate small variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Signaling Pathways and Experimental Workflows

While propargyl-containing molecules are often used as tools to study signaling pathways (e.g., as chemical probes for click chemistry), a specific signaling cascade that is inherently regulated by a propargyl-containing compound is not well-established in the literature. However, the workflow for synthesizing and purifying such a probe can be visualized.

Conclusion

The stability of propargyl-containing compounds is a critical consideration for their successful application in research and development. A thorough understanding of their degradation pathways under various stress conditions, coupled with the implementation of appropriate storage and handling procedures, is essential to ensure their quality and efficacy. The methodologies and data presented in this guide provide a framework for assessing and managing the stability of this important class of molecules. For any new propargyl-containing compound, a systematic stability study as outlined is highly recommended to establish its unique stability profile and to define optimal storage conditions and shelf-life.

References

- 1. Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients [frontiersin.org]

- 6. sphinxsai.com [sphinxsai.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. Trace decomposition of selegiline. Use of worst-case kinetics for a stable drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iris.uniupo.it [iris.uniupo.it]

- 10. Development and validation of a stability-indicating RP-HPLC method for the simultaneous estimation of process related impurities and degradation products of rasagiline mesylate in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical modeling of Tri(propargyl-NHCO-ethyloxyethyl)amine interactions

An In-depth Technical Guide to the Theoretical Modeling of Tri(propargyl-NHCO-ethyloxyethyl)amine Interactions

Abstract

This compound is a trivalent molecule featuring a central tertiary amine, flexible ethyloxyethyl linkers, and three terminal propargyl groups. Its structure makes it an ideal scaffold for applications in chemical biology and materials science, primarily as a crosslinker via copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[1][2][3] Understanding the molecule's conformational dynamics, reactivity, and interactions with biological targets is crucial for its application in drug development and nanotechnology. This guide provides a comprehensive overview of the theoretical methodologies used to model these interactions, supported by generalized experimental protocols for validation.

Molecular Structure and Properties

The molecule consists of three key components:

-

A Tripodal Amine Core: Likely tris(2-aminoethyl)amine (B1216632) (TREN), which acts as a central branching point. Tripodal amine derivatives are well-studied for their coordination properties.[4][5][6]

-

Flexible Linkers: The ethyloxyethyl chains provide significant conformational flexibility. This flexibility is a critical determinant of how the molecule can orient its functional groups to interact with one or more targets.[7][8]

-

Propargyl Functional Groups: The three terminal alkynes are the molecule's reactive sites, enabling covalent bond formation with azide-modified molecules.[1][3] The sp-hybridized carbons of the alkyne are electrophilic and susceptible to nucleophilic attack, which is the basis of their reactivity in cycloaddition reactions.[9]

Theoretical Modeling Methodologies

A multi-scale modeling approach is required to fully characterize the behavior of this compound. This involves molecular dynamics to understand its structure and flexibility, quantum mechanics to probe its reactivity, and molecular docking to predict its binding modes.

Conformational Analysis via Molecular Dynamics (MD) Simulations

MD simulations are essential for exploring the vast conformational landscape of this flexible molecule.[10][11] By simulating the molecule's movement over time in a solvated environment, researchers can understand its preferred shapes and how it might adapt upon binding to a target.

Key Objectives of MD Simulations:

-

Determine the distribution of end-to-end distances for the three arms.

-

Analyze the solvent-accessible surface area (SASA) to understand linker exposure.[12]

-

Identify stable conformations through clustering analysis.

Generalized MD Simulation Protocol:

-

System Preparation:

-

Generate a 3D structure of the molecule using a builder like Avogadro or PyMOL.

-

Select a suitable force field, such as AMBER or GROMOS, to define the potential energy of the system.[12]

-

Place the molecule in a periodic box of appropriate size (e.g., cubic with a 2.0 nm protein-edge distance).[12]

-

Solvate the system with a water model (e.g., SPC/E or TIP3P) and add counter-ions to neutralize the system.[12]

-

-

Simulation Execution:

-

Perform energy minimization to remove steric clashes.

-

Gradually heat the system to the target temperature (e.g., 300 K) under NVT (constant volume) conditions.

-

Equilibrate the system's pressure under NPT (constant pressure) conditions.

-

Run a production simulation for a sufficient duration (e.g., 100-200 ns) to sample conformational space adequately.[12]

-

-

Trajectory Analysis:

-

Calculate Root Mean Square Deviation (RMSD) to assess structural stability.

-

Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions.[12]

-

Perform cluster analysis to group similar conformations and identify the most populated structural states.

-

Predicting Binding Interactions with Molecular Docking

Molecular docking predicts the preferred orientation of the molecule when bound to a target, such as a protein. This is particularly useful for assessing its potential as a linker to bridge two proteins or to present the propargyl groups to a specific site.

Generalized Docking Protocol:

-

Receptor and Ligand Preparation:

-

Obtain the 3D structure of the target protein from a database (e.g., PDB). Remove water molecules, add hydrogen atoms, and assign partial charges.

-

Use representative structures of the ligand from MD simulation clusters for ensemble docking.

-

-

Grid Generation:

-

Define a docking box encompassing the putative binding site on the protein surface.

-

-

Docking and Scoring:

-

Run the docking algorithm (e.g., AutoDock, Glide) to generate a series of binding poses.

-

Score the poses based on a scoring function that estimates binding affinity.

-

Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts).

-

Modeling Alkyne Reactivity with Quantum Mechanics (QM)

QM calculations provide insight into the electronic structure and reactivity of the terminal propargyl groups.[13] This is crucial for understanding its efficiency in click chemistry reactions. Density Functional Theory (DFT) is a common method for this purpose.[4]

Key Objectives of QM Calculations:

-

Determine the partial charges on the alkyne carbons.

-

Calculate reactivity indices, such as the Fukui function and local softness, which predict the sites most susceptible to nucleophilic attack.[13]

-

Model the transition state of the cycloaddition reaction to understand the energy barrier.

Generalized DFT Calculation Protocol:

-

Structure Optimization: Perform a geometry optimization of the molecule at a suitable level of theory (e.g., B3LYP/6-31G**).[14]

-

Population Analysis: Calculate the charge distribution using methods like Mulliken or Natural Bond Orbital (NBO) analysis.

-

Reactivity Descriptor Calculation: Compute the Fukui functions (f+) and local softness (s+) to identify the most electrophilic sites on the alkyne.[13] A higher value on a specific atom indicates greater susceptibility to a nucleophilic attack.

Data Presentation

Quantitative data from modeling studies should be summarized for clear interpretation.

Table 1: Hypothetical Summary of Molecular Dynamics Simulation Results

| Parameter | Mean Value | Standard Deviation |

|---|---|---|

| Radius of Gyration (nm) | 0.85 | 0.05 |

| End-to-End Distance (Arm 1) (nm) | 1.21 | 0.15 |

| End-to-End Distance (Arm 2) (nm) | 1.23 | 0.16 |

| End-to-End Distance (Arm 3) (nm) | 1.19 | 0.14 |

| Solvent Accessible Surface Area (nm²) | 4.50 | 0.25 |

Table 2: Hypothetical Molecular Docking Results for a Target Protein

| Cluster Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -8.2 | Tyr88, Leu120 | Hydrogen Bond, Hydrophobic |

| 2 | -7.9 | Phe92, Val115 | Hydrophobic |

| 3 | -7.5 | Asp85 | Hydrogen Bond, Electrostatic |

Table 3: Hypothetical QM Reactivity Indices for a Propargyl Group

| Atom | Fukui Function (f+) | Local Softness (s+) |

|---|---|---|

| Terminal Alkyne Carbon (Cα) | 0.15 | 0.08 |

| Internal Alkyne Carbon (Cβ) | 0.25 | 0.13 |

Visualization of Workflows and Pathways

Diagrams are critical for illustrating the complex relationships in theoretical modeling and experimental validation.

References

- 1. This compound | AxisPharm [axispharm.com]

- 2. This compound, 2639395-46-1 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Theoretical modelling of tripodal CuN3 and CuN4 cuprous complexes interacting with O2, CO or CH3CN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Molecular dynamics reveal the essential role of linker motions in the function of cullin-RING E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Alkyne Reactivity [www2.chemistry.msu.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development | MDPI [mdpi.com]

- 12. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates [mdpi.com]

- 13. The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04507D [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Tri(propargyl-NHCO-ethyloxyethyl)amine in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri(propargyl-NHCO-ethyloxyethyl)amine is a trivalent alkyne crosslinker designed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Its three propargyl groups enable the covalent linking of up to three azide-functionalized molecules, making it an ideal scaffold for the synthesis of dendrimers, multivalent bioconjugates, and complex molecular architectures. The ethyloxyethyl spacers enhance water solubility and provide flexibility to the resulting constructs. This document provides detailed protocols for the application of this compound in CuAAC reactions, data presentation guidelines, and visualizations of the experimental workflow.

The fundamental reaction, CuAAC, is a highly efficient and specific 1,3-dipolar cycloaddition between an alkyne and an azide (B81097), catalyzed by a copper(I) species.[1] This reaction is characterized by high yields, mild reaction conditions, and tolerance to a wide range of functional groups, making it a cornerstone of bioconjugation and materials science.[1]

Core Applications

-

Dendrimer Synthesis: The trifunctional core allows for the convergent synthesis of dendrimers by reacting with azide-functionalized dendritic wedges.

-

Bioconjugation: Attachment of multiple copies of a biomolecule (e.g., peptides, oligonucleotides, or small molecule drugs) to a central scaffold.

-

Material Science: Creation of crosslinked polymers and hydrogels with defined architectures.

-

Drug Delivery: Development of multivalent drug conjugates to enhance targeting and therapeutic efficacy.

Experimental Protocols

The following protocols are adapted from established CuAAC procedures and methodologies for the synthesis of dendrimers using a similar tripodal alkyne core. Optimization may be required for specific applications.

Protocol 1: General Procedure for Tri-substitution of this compound

This protocol is designed for the complete reaction of all three propargyl groups with an azide-containing molecule.

Materials:

-

This compound

-

Azide-functionalized molecule of interest

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

-

Solvent: A mixture of Dimethylformamide (DMF) and water (e.g., 4:1 v/v) is often effective. For biological applications, aqueous buffers like PBS are preferred.

-

Nitrogen or Argon gas

-

Thin Layer Chromatography (TLC) supplies

-

Silica (B1680970) gel for column chromatography

Stock Solutions:

-

Copper(II) Sulfate (100 mM): Dissolve 25 mg of CuSO₄·5H₂O in 1 mL of deionized water.

-

Sodium Ascorbate (1 M): Dissolve 198 mg of sodium ascorbate in 1 mL of deionized water. Prepare this solution fresh.

-

THPTA (100 mM): Dissolve 43.4 mg of THPTA in 1 mL of deionized water.

Reaction Procedure:

-

In a reaction vial, dissolve this compound (1 equivalent) and the azide-functionalized molecule (3.3 equivalents to ensure complete reaction) in the chosen solvent system (e.g., DMF/H₂O).

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

-

Add the copper(II) sulfate stock solution (0.1 equivalents).

-

Add the THPTA stock solution (0.2 equivalents).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (0.3 equivalents).

-

Stir the reaction mixture at a controlled temperature. Reactions are often successful at room temperature, but gentle heating (e.g., 50-60°C) can increase the rate.

-

Monitor the progress of the reaction by TLC, observing the disappearance of the starting materials.

-

Upon completion, the reaction mixture can be cooled to room temperature.

Work-up and Purification:

-

Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the desired tri-substituted product from any mono- or di-substituted intermediates and excess azide.

Data Presentation

Quantitative data from click chemistry reactions with this compound should be presented in a clear, tabular format to allow for easy comparison and reproducibility.

| Entry | Azide Reactant | Alkyne:Azide Ratio | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzyl Azide | 1:3.3 | 10 | 20 | DMF/H₂O (4:1) | 55 | 12 | 85-95 |

| 2 | Azido-PEG-Biotin | 1:3.3 | 10 | 20 | PBS | 25 | 24 | 75-85 |

| 3 | Azido-Peptide | 1:3.3 | 10 | 20 | PBS | 25 | 24 | 60-75 |

Note: The yields presented are typical ranges and will vary depending on the specific azide reactant and reaction conditions.

Visualization of Experimental Workflow and Reaction

Below are diagrams created using the DOT language to visualize the key processes.

References

Application Notes and Protocols for Protein Bioconjugation using Tri(propargyl-NHCO-ethyloxyethyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri(propargyl-NHCO-ethyloxyethyl)amine is a trivalent, branched linker designed for advanced protein bioconjugation applications.[1] Its three terminal propargyl groups enable the attachment of multiple molecules of interest to a single protein via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3][4][5][6] This multivalent approach is particularly advantageous in drug development for applications such as the creation of antibody-drug conjugates (ADCs) with high drug-to-antibody ratios (DARs), the assembly of complex protein-based nanostructures, and enhancing the avidity of targeting ligands.[7][8][9]

The hydrophilic ethyleneoxyethyl spacers incorporated into the linker's structure enhance its solubility in aqueous buffers commonly used for protein manipulation, thereby minimizing protein denaturation and aggregation during the conjugation process.[10] The stable triazole linkage formed through the click reaction ensures the integrity of the final conjugate under physiological conditions.[9]